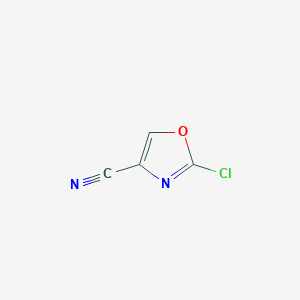

2-Chlorooxazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2O/c5-4-7-3(1-6)2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWUBFNXCPJSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile: Properties, Reactivity, and Synthetic Potential

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The strategic functionalization of the oxazole ring allows for the precise tuning of a molecule's physicochemical properties and biological activity.

This compound emerges as a particularly valuable synthetic intermediate. This molecule combines the oxazole core with two key functional groups that unlock a diverse range of chemical transformations:

-

The C2-Chloro Substituent: The chlorine atom at the 2-position activates the ring for nucleophilic substitution and serves as a versatile handle for modern cross-coupling reactions. The incorporation of chlorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[3][4]

-

The C4-Nitrile Group: The carbonitrile is a stable, electron-withdrawing group that can be readily converted into other essential functionalities, such as carboxylic acids, amides, or amines, providing further avenues for molecular diversification.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, explore its reactivity, and present its potential as a cornerstone for the synthesis of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its core properties and expected spectroscopic features can be reliably established.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1240598-38-2 | [5][6] |

| Molecular Formula | C₄HClN₂O | [5][6] |

| Molecular Weight | 128.51 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [5][7] |

| Synonyms | 2-chloro-oxazole-4-carbonitrile; ZINC95936576 | [7] |

Spectroscopic Characterization (Predicted)

The structural features of this compound give rise to a predictable spectroscopic signature. The following are expected characteristics based on standard principles of NMR, IR, and mass spectrometry.[8]

-

¹H NMR Spectroscopy: The molecule contains a single proton attached to the oxazole ring at the C5 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely deshielded due to the electron-withdrawing effects of the adjacent nitrile group and the electronegative ring atoms.

-

¹³C NMR Spectroscopy: Four distinct carbon signals are anticipated. The carbon of the nitrile group (C≡N) will appear in its characteristic region (~115-120 ppm). The three carbons of the oxazole ring will be observed in the aromatic/heteroaromatic region, with their specific shifts influenced by the chloro and nitrile substituents.

-

Infrared (IR) Spectroscopy: Key vibrational modes will provide structural confirmation. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2260 cm⁻¹. Vibrations corresponding to the C=N and C=C stretching of the oxazole ring would appear in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 128. Due to the natural abundance of chlorine isotopes, a characteristic M+2 peak at m/z 130 with approximately one-third the intensity of the M⁺ peak is a definitive feature.

Synthesis Strategies

While a specific, published protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established oxazole synthesis methodologies. One common approach involves the cyclization of α-haloketones with amides. A related compound, ethyl 2-chlorooxazole-4-carboxylate, serves as a versatile precursor for a wide array of substituted oxazoles, indicating the stability and utility of the 2-chlorooxazole core.[9]

General methods for oxazole synthesis often involve visible-light photocatalysis or metal-catalyzed cyclizations, which offer mild conditions and good functional group tolerance.[10][11]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in complex synthetic sequences. The primary sites of reactivity are the C2-chloro position and the C4-nitrile group.

Nucleophilic Aromatic Substitution (SNAAr) at C2

The electron-deficient nature of the oxazole ring, further enhanced by the C4-nitrile, makes the C2 position highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This reaction pathway is analogous to the well-documented reactivity of 2-chlorobenzimidazoles and other 2-chloro-heterocycles.[12]

-

Causality: The electronegative nitrogen and oxygen atoms in the oxazole ring withdraw electron density, polarizing the C2-Cl bond and stabilizing the Meisenheimer-like intermediate formed upon nucleophilic attack.

Common nucleophiles for this transformation include:

-

Alkoxides (R-O⁻) to form 2-alkoxyoxazoles.

-

Amines (R-NH₂) to generate 2-aminooxazoles.

-

Thiols (R-S⁻) to yield 2-thioether-substituted oxazoles.

This protocol is a representative, hypothetical procedure based on standard literature methods for heteroaryl chlorides.

-

Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Seal the vial and heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Trustworthiness: This self-validating protocol includes an inert atmosphere to protect the catalyst, a base to facilitate the catalytic cycle, and standard workup and purification steps to isolate the desired product. Monitoring by TLC/LC-MS ensures reaction completion is tracked accurately.

Transformations of the C4-Nitrile Group

The nitrile group offers a gateway to other important functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. The resulting 2-chlorooxazole-4-carboxylic acid is itself a valuable synthetic intermediate. [13][14]* Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a flexible linker and a basic center into the molecule.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound are not yet widely reported, its potential is evident from its ability to generate diverse libraries of 2,4-disubstituted oxazoles. This scaffold is of high interest in drug discovery. [15]The 1,2,4-oxadiazole ring, a related heterocycle, is found in several commercial drugs, highlighting the pharmaceutical industry's interest in such five-membered heterocycles. [16] By using the synthetic handles of this compound, medicinal chemists can rapidly explore structure-activity relationships (SAR). For example, the C2 position can be decorated with various aryl groups via Suzuki coupling to probe for interactions with hydrophobic pockets in a target protein, while the C4 position can be converted to an amide to act as a hydrogen bond donor or acceptor.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][17]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [7]Avoid formation of dust and aerosols. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][7]It is recommended to store the compound under an inert atmosphere.

-

First Aid: In case of inhalation, move to fresh air. For skin contact, wash with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. In all cases of significant exposure, consult a physician. [6][7]* Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. [6]

References

- Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis.

- ResearchGate. (2016). Synthesis of Substituted Oxazoles by Visible Light Photocatalysis.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- U.S. Food & Drug Administration. (2015). Safety Data Sheet.

- PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.

- ResearchGate. (2020). CuI2 catalyzed synthesis of oxazole-4-carbonitrile by reacting acetonitrile with K3Fe(CN)6.

- Reagentia. (n.d.). 2-Chlorooxazole-4-carboxylic acid (CAS/ID No. 706789-07-3).

- National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. (n.d.). EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PubMed. (1998). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.

- ResearchGate. (2010). Preparation, Infrared, MAS-NMR and Structural Characterization of a New Copper Based Inorganic–Organic Hybrid Compound: [C5H6N2Cl]2CuCl4.

- Journal of the Chemical Society (Resumed). (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- PubMed. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- ResearchGate. (2023). Synthesis of Chlorfenazole from o -Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade.

- PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- ResearchGate. (2009). Organic Structures from Spectra, Fourth Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. 1240598-38-2 this compound AKSci 5368DW [aksci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. aksci.com [aksci.com]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. | Semantic Scholar [semanticscholar.org]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

- 12. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 2-Chlorooxazole-4-carboxylic acid CAS#: 706789-07-3 [m.chemicalbook.com]

- 14. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

The Strategic Utility of 2-Chlorooxazole-4-carbonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have led to its incorporation into a multitude of biologically active compounds. Oxazole-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chlorooxazole-4-carbonitrile (CAS Number: 1240598-38-2). This compound offers a unique combination of reactive sites, making it a powerful intermediate for the synthesis of diverse and complex molecular architectures. The presence of a chloro group at the 2-position provides a handle for nucleophilic substitution, while the carbonitrile at the 4-position can be elaborated into a variety of functional groups. This dual functionality makes it a cornerstone for combinatorial library synthesis and targeted drug design.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1240598-38-2 | [1][2] |

| Molecular Formula | C₄HClN₂O | [1][3] |

| Molecular Weight | 128.51 g/mol | [1][3] |

| Appearance | White to off-white solid | Commercially available |

| Storage | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [3] |

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3] Standard first-aid measures should be readily available. This compound is intended for research and development purposes only.[1]

Synthesis of this compound: A Plausible and Detailed Protocol

Part 1: Synthesis of 2-Chlorooxazole-4-carboxylic Acid

The precursor, 2-chlorooxazole-4-carboxylic acid (CAS 706789-07-3), is a known compound and serves as a key intermediate.[4][5] Its synthesis provides the foundational oxazole ring system.

Experimental Protocol: Synthesis of 2-Chlorooxazole-4-carboxylic Acid

This protocol is adapted from established methods for the synthesis of substituted oxazoles.

Materials:

-

Ethyl 2-chlorooxazole-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: To a solution of ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v), add LiOH (1.5 eq) or NaOH (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the saponification can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of 2-chlorooxazole-4-carboxylic acid should form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chlorooxazole-4-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if required.

Part 2: Conversion of Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. Several reliable methods can be employed. A common and effective method involves the activation of the carboxylic acid, followed by treatment with a source of ammonia and subsequent dehydration. A more direct, modern approach utilizes cocatalysis to facilitate this transformation under mild conditions.[6]

Experimental Protocol: Synthesis of this compound from Carboxylic Acid

This protocol utilizes a modern, mild approach for the conversion of a carboxylic acid to a nitrile.

Materials:

-

2-Chlorooxazole-4-carboxylic acid

-

Urea

-

Magnesium salt (e.g., Mg(OTf)₂)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., 4,4'-Dimethoxy-2,2'-bipyridine)

-

Anhydrous acetonitrile (MeCN)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorooxazole-4-carboxylic acid (1.0 eq), urea (2.0 eq), Mg(OTf)₂ (0.2 eq), Pd(OAc)₂ (0.05 eq), and 4,4'-dimethoxy-2,2'-bipyridine (0.05 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the reaction vessel.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis Workflow Diagram:

Caption: Synthetic route to this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups: the 2-chloro substituent and the 4-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chloro group at the 2-position of the electron-deficient oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the oxazole ring nitrogen and the 4-carbonitrile group.

General Reaction Scheme:

Caption: General SNAr reaction at the 2-position.

This reactivity is a cornerstone of its utility in creating libraries of compounds for structure-activity relationship (SAR) studies. By varying the nucleophile, researchers can systematically probe the steric and electronic requirements of a biological target.

Transformations of the 4-Carbonitrile Group

The carbonitrile group is a versatile functional handle that can be converted into several other important functionalities, including:

-

Amines: Reduction of the nitrile (e.g., with H₂/Raney Ni, LiAlH₄) yields a primary aminomethyl group, which can be a key pharmacophore or a point for further derivatization.

-

Carboxylic Acids: Hydrolysis of the nitrile (acidic or basic conditions) provides the corresponding carboxylic acid, enabling the formation of amides, esters, and other acid derivatives.

-

Tetrazoles: [2+3] Cycloaddition with an azide (e.g., sodium azide) furnishes a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Reaction Manifold Diagram:

Caption: Synthetic transformations of the 4-carbonitrile group.

Application in Drug Discovery: A Case Study Perspective

While specific blockbuster drugs containing the this compound fragment are not publicly disclosed, its value is evident in its role as a versatile intermediate in the synthesis of complex molecules for pharmaceutical research. The strategic combination of a reactive chloro group and a modifiable nitrile makes it an ideal starting point for the exploration of novel chemical space.

For instance, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds with a common heterocyclic core. This compound could serve as such a core. The 2-position can be functionalized with various amine nucleophiles to interact with the hinge region of a kinase, a critical interaction for potent inhibition. Simultaneously, the 4-carbonitrile can be converted to an amide or other functional group to interact with the solvent-exposed region of the ATP-binding pocket, thereby modulating selectivity and physicochemical properties.

Although a direct citation for a specific drug is not available, the utility of such building blocks is well-established in patent literature for the synthesis of novel therapeutic agents. For example, the synthesis of ruxolitinib, a Janus kinase inhibitor, involves the formation of a cyano group on a heterocyclic core in its synthetic route, highlighting the importance of nitrile-containing intermediates in modern drug manufacturing.[7] Similarly, the synthesis of the HIF-2α inhibitor belzutifan involves complex heterocyclic intermediates where functional group interconversions are key.[8]

Conclusion: A Versatile Building Block for Future Therapies

This compound is a high-value building block for medicinal chemists and drug development professionals. Its dual reactivity allows for the efficient construction of diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The ability to perform selective nucleophilic substitution at the 2-position, coupled with the versatile chemistry of the 4-carbonitrile, provides a powerful platform for generating novel compounds with tailored biological activities and drug-like properties. As the demand for new and effective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- (12) United States Patent - Chen et al. (Dec. 21, 2012).

- This compound - Synthonix.

- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. (Nov. 18, 2025).

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. (Dec. 20, 2024).

- Conversion into functional derivatives (Carboxylic acid derivatives).

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. (2002).

- 2-Chlorooxazole-4-carboxylic acid - MySkinRecipes.

- This compound|-范德生物科技公司 - BIOFOUNT.

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.

- Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy.

- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal. (Mar. 17, 2017).

- Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube. (Jun. 22, 2023).

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.

- US10562904B2 - Synthesis process of ruxolitinib - Google Patents.

- US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents.

- Products - 2a biotech.

- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics. (2020).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1240598-38-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1240598-38-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

- 5. 2-Chlorooxazole-4-carboxylic acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 8. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chlorooxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its structure and nomenclature, explore potential synthetic routes, discuss its reactivity, and examine its applications, particularly in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with oxazole-containing scaffolds.

Molecular Structure and IUPAC Nomenclature

This compound is a five-membered heterocyclic compound containing an oxazole ring substituted with a chlorine atom at the 2-position and a nitrile group at the 4-position.

Molecular Formula: C₄HClN₂O[1]

Molecular Weight: 128.51 g/mol [1]

CAS Number: 1240598-38-2[1]

The IUPAC name for this compound is 2-chloro-1,3-oxazole-4-carbonitrile . This nomenclature is derived from the parent heterocycle, oxazole, with the position of the heteroatoms and substituents clearly indicated. The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Structural Representation:

Caption: Chemical structure of 2-chloro-1,3-oxazole-4-carbonitrile.

Synthesis Strategies

One potential approach involves the construction of a substituted oxazole precursor followed by the introduction of the chloro and cyano functionalities. For instance, a synthetic strategy could start from a precursor already containing the carbonitrile group, followed by chlorination at the 2-position.

A related synthesis described in the literature involves the chlorination of a 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile to yield a 2-aryl-5-chloro-1,3-oxazole-4-carboxamide.[3] This suggests that a cyano-substituted oxazole ring can undergo chlorination, although the conditions would need to be optimized to target the 2-position and avoid hydrolysis of the nitrile group.

Another potential route could involve the synthesis of an oxazole-2-one intermediate, which could then be converted to the 2-chloro derivative using a suitable chlorinating agent like phosphorus oxychloride or thionyl chloride. The nitrile group could be introduced at the 4-position either before or after the formation of the chloro-oxazole ring.

The synthesis of oxazole-4-carbonitriles has been achieved through methods such as the dehydration of carboxamides and nucleophilic substitution reactions.[4] A copper-mediated synthesis of 5-aryloxazole-4-carbonitriles from acetophenones and potassium ferricyanide has also been reported, highlighting a modern approach to constructing this scaffold.[4]

Proposed Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 2-chloro-1,3-oxazole-4-carbonitrile is not currently published. However, based on the analysis of related oxazole structures, we can predict the key features of its NMR, IR, and mass spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-1,3-oxazole-4-carbonitrile is expected to be simple, showing a single peak for the proton at the 5-position of the oxazole ring. The chemical shift of this proton would likely be in the aromatic region, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the electron-withdrawing effects of the chloro and cyano groups. For comparison, the protons on the parent oxazole ring resonate at δ 7.09 (H-5), 7.69 (H-4), and 8.27 (H-2) ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 (C-Cl) | 150-160 | Attached to electronegative chlorine and nitrogen atoms. |

| C4 (C-CN) | 110-120 | Quaternary carbon attached to the nitrile group. |

| C5 (C-H) | 130-140 | Aromatic carbon adjacent to oxygen. |

| CN | 115-125 | Nitrile carbon. |

These predictions are based on typical chemical shifts for substituted oxazoles and other heterocyclic compounds.[5][6] The exact chemical shifts would need to be confirmed by experimental data.

FT-IR Spectroscopy

The FT-IR spectrum of 2-chloro-1,3-oxazole-4-carbonitrile should exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2220-2260 | Stretching |

| C=N (Oxazole ring) | 1500-1650 | Stretching |

| C-O (Oxazole ring) | 1000-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

The presence of a sharp, strong peak in the 2220-2260 cm⁻¹ region would be a clear indicator of the nitrile group.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 128 and an M+2 peak at m/z 130 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, CN, and Cl radicals, as well as cleavage of the oxazole ring.

Reactivity and Potential Applications in Drug Development

The reactivity of 2-chloro-1,3-oxazole-4-carbonitrile is dictated by the interplay of its functional groups. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, providing a handle for the introduction of various other functional groups. The nitrile group can undergo a range of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this scaffold.

Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] They are found in a number of natural products and have been incorporated into various drug candidates.[9] The oxazole ring is often considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.

The presence of both a reactive chloro group and a versatile cyano group makes 2-chloro-1,3-oxazole-4-carbonitrile a potentially valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The nitrile group, in particular, is a key functional group in many clinically used drugs.[4]

Potential Therapeutic Areas for Oxazole Derivatives:

-

Anticancer: Many oxazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The oxazole scaffold is present in several antibacterial and antifungal agents.[9]

-

Anti-inflammatory: Some oxazole derivatives have shown potent anti-inflammatory properties.

-

Antidiabetic: Certain oxazole compounds have been investigated for their potential in treating diabetes.[9]

The specific applications of 2-chloro-1,3-oxazole-4-carbonitrile in drug development would depend on the nature of the substituents introduced through further chemical modifications. Its utility lies in its potential to serve as a versatile intermediate for the synthesis of more complex and biologically active molecules.

Safety and Handling

According to available Safety Data Sheets (SDS) for this compound, the compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The specific hazards are not well-defined, but as with any novel chemical, it should be treated as potentially hazardous. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. If inhaled, the individual should be moved to fresh air. If swallowed, medical attention should be sought immediately.[1]

Conclusion

2-Chloro-1,3-oxazole-4-carbonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, its structure, properties, and reactivity can be reasonably predicted based on the well-established chemistry of oxazoles. The presence of two reactive sites—the chloro and cyano groups—makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.

References

- Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (2010). Russian Chemical Bulletin, 59(8), 1637–1643.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- The Chemistry of the Oxazoles. (1974). Chemical Reviews, 74(1), 87-112.

- EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google Patents. (n.d.).

- A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 28.

- Xu, C., et al. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. Organic & Biomolecular Chemistry, 15(20), 4349–4353.

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

- FTIR spectrum data of comp. 23 - ResearchGate. (n.d.).

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (2013).

- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.).

- A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999).

- 2-Chloro-1,3-oxazole | C3H2ClNO - PubChem. (n.d.).

- Synthesis of oxazole-4-carbonitrile | Download Scientific Diagram - ResearchGate. (n.d.).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- Xu, C., et al. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. Organic & Biomolecular Chemistry, 15(20), 4349–4353.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper( ii )-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01983A [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

A Technical Guide to the Spectroscopic Characterization of 2-Chlorooxazole-4-carbonitrile: A Predictive and Comparative Analysis

For Immediate Release

A Note to Our Valued Research Community: In the pursuit of advancing scientific discovery, access to comprehensive analytical data is paramount. This technical guide addresses the spectroscopic properties of 2-Chlorooxazole-4-carbonitrile (CAS 1240598-38-2), a molecule of significant interest in medicinal chemistry and materials science. It is important to note that, at the time of publication, experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Therefore, this document, authored from the perspective of a Senior Application Scientist, provides a robust, in-depth theoretical and comparative analysis to predict its spectral characteristics. This guide is intended to empower researchers, scientists, and drug development professionals with a strong foundational understanding of the expected spectroscopic behavior of this compound, thereby aiding in its synthesis, identification, and application.

Introduction: The Significance of this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The unique electronic properties and synthetic versatility of oxazoles make them attractive building blocks for the development of novel therapeutic agents and functional materials. This compound, in particular, presents a trifecta of reactive sites: the electrophilic carbon at the 2-position, the cyano group at the 4-position, and the potential for modification of the oxazole ring itself. This functionality opens avenues for diverse chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide will provide a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis with structurally related compounds.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The predicted spectroscopic data is summarized in the subsequent tables, followed by a detailed interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.3 | Singlet (s) | N/A |

Interpretation:

-

The oxazole ring possesses only one proton, located at the C-5 position.

-

This proton is expected to resonate at a downfield chemical shift (8.0 - 8.3 ppm) due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the aromatic ring, as well as the electron-withdrawing nature of the adjacent cyano group.

-

The absence of neighboring protons will result in a singlet multiplicity. The chemical shift of the H-5 proton in the parent oxazole is approximately 7.95 ppm, and the presence of the electron-withdrawing chloro and cyano groups is expected to shift this further downfield.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 | 140 - 145 |

| C≡N | 110 - 115 |

Interpretation:

-

C-2: This carbon is bonded to both a nitrogen and an oxygen atom, and also to a chlorine atom. This high degree of substitution by electronegative atoms will cause a significant downfield shift, predicted to be in the 155-160 ppm range. In the parent oxazole, C-2 resonates at approximately 151 ppm.[1] The chlorine substituent will further deshield this carbon.

-

C-4: This carbon is part of the aromatic ring and is attached to the electron-withdrawing cyano group. Its chemical shift is predicted to be in the 120-125 ppm region. For comparison, the C-4 in unsubstituted oxazole is around 126 ppm.[1] The nitrile group's influence will be significant.

-

C-5: This carbon is adjacent to the nitrogen atom and bears the only proton on the ring. It is expected to resonate in the 140-145 ppm range. In oxazole, C-5 is at approximately 138 ppm.[1]

-

C≡N: The carbon of the nitrile group is expected to appear in the 110-115 ppm region, which is a characteristic chemical shift for nitriles.[2]

Infrared (IR) Spectroscopy: Key Vibrational Frequencies

IR spectroscopy is invaluable for identifying functional groups within a molecule. The predicted key IR absorption bands for this compound are listed below.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N stretch | 2230 - 2250 | Strong |

| C=N stretch (oxazole ring) | 1620 - 1650 | Medium |

| C=C stretch (oxazole ring) | 1500 - 1550 | Medium |

| C-O-C stretch (oxazole ring) | 1050 - 1150 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Interpretation:

-

C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group, expected in the 2230-2250 cm⁻¹ region.[3][4]

-

Oxazole Ring Vibrations: The aromatic oxazole ring will exhibit several characteristic stretching vibrations. The C=N stretch is anticipated to appear in the 1620-1650 cm⁻¹ range, while the C=C stretch will likely be observed between 1500 and 1550 cm⁻¹. A strong band corresponding to the C-O-C stretching of the ether linkage within the ring is expected in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption due to the carbon-chlorine bond stretching is predicted to be in the fingerprint region, between 700 and 800 cm⁻¹.

Mass Spectrometry (MS): Predicted Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. For this compound (Molecular Weight: 128.51 g/mol ), the following fragmentation patterns are predicted under electron ionization (EI).

| m/z | Predicted Fragment |

| 128/130 | [M]⁺ (Molecular ion) |

| 93 | [M - Cl]⁺ |

| 102/104 | [M - CN]⁺ |

| 67 | [M - Cl - CN]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 128 and a significant M+2 peak at m/z 130 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Chlorine: A prominent fragment at m/z 93 is expected, corresponding to the loss of a chlorine radical from the molecular ion.

-

Loss of Nitrile Group: Fragmentation involving the cleavage of the cyano group would lead to a fragment ion at m/z 102 (and its M+2 isotope at m/z 104).

-

Sequential Loss: A fragment at m/z 67 could arise from the sequential loss of both the chlorine atom and the cyano group.

-

The fragmentation of the oxazole ring itself can lead to more complex patterns, but the loss of the substituents is expected to be a dominant process.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from the more readily available 2-Chlorooxazole-4-carboxylic acid or its corresponding ester.[5][6] The conversion of the carboxylic acid or ester to the nitrile can be achieved through a multi-step process involving the formation of a primary amide followed by dehydration.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol Considerations:

-

Amide Formation: The carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia to yield the primary amide. Alternatively, direct amidation methods can be employed. If starting from the ester, aminolysis with ammonia would yield the amide.

-

Dehydration: The dehydration of the primary amide to the nitrile is a standard transformation that can be accomplished using various dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed synthetic pathway, offer a valuable resource for researchers working with this important heterocyclic compound. The interpretations provided are grounded in fundamental spectroscopic principles and comparisons with related structures, ensuring a high degree of scientific integrity. As experimental data becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of this molecule's properties.

References

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

- SpectraBase. (n.d.). Oxazole.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., Clemett, S. J., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 2-Chlorooxazole-4-carboxylic acid CAS#: 706789-07-3 [m.chemicalbook.com]

- 6. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

2-Chlorooxazole-4-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount to the development of novel therapeutic agents. Among these, the oxazole core represents a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of this compound, a versatile and reactive building block that holds significant potential for the synthesis of complex molecular architectures.

The strategic placement of a chlorine atom at the 2-position and a nitrile group at the 4-position of the oxazole ring imparts unique reactivity to this molecule. The chloro substituent serves as a versatile handle for various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups or act as a bioisosteric replacement for a carboxylic acid or carboxamide. This dual functionality makes this compound an attractive starting material for the generation of diverse compound libraries aimed at identifying new drug candidates. This document will delve into the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a chemical compound is the bedrock of its effective application in research and development. This compound is a small molecule with distinct characteristics that are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄HClN₂O | [1][2] |

| Molecular Weight | 128.516 g/mol | [1][2] |

| CAS Number | 1240598-38-2 | [1][2] |

| Appearance | Not specified, though related bromo-analog is a solid.[3] | |

| Purity | Commercially available with ≥95% purity.[4] | |

| Solubility | No data available. | |

| Storage Conditions | For long-term storage, -20°C (1-2 years) is recommended. For short-term storage, -4°C (1-2 weeks) is suitable.[1] Store in a cool, dry place.[4] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published, its structure suggests a plausible synthetic strategy based on established oxazole synthesis methodologies. A potential route could involve the cyclization of a suitable precursor bearing the required functional groups. The reactivity of this compound is governed by the electrophilic nature of the oxazole ring, the leaving group ability of the chlorine atom, and the versatile chemistry of the nitrile group.

Caption: Role in generating molecular diversity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. This compound is intended for research and development use only and must be handled by technically qualified individuals. [4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn. [5]* Hand Protection: Impervious gloves are required. [5]* Skin and Body Protection: A lab coat or protective coveralls should be worn to avoid skin contact. [5]

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention. [2][5]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [2][5]* If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [2][5]* If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2][5]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [5]Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. [6]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [4][5]For long-term stability, storage at -20°C is recommended. [1]Store under an inert atmosphere. [6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive chlorine atom and a modifiable nitrile group on a biologically relevant oxazole scaffold provides a powerful platform for the creation of novel and diverse molecular entities. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for harnessing its full potential in the laboratory. As the demand for new therapeutic agents continues to grow, the importance of such strategic chemical tools in the drug development pipeline cannot be overstated.

References

- Material Safety D

- This compound|-范德生物科技公司 - BIOFOUNT. URL

- SAFETY D

- 2-Chloro-oxazole-4-carbonitrile (cas 1240598-38-2) SDS/MSDS download - Guidechem. URL

- SAFETY DATA SHEET - Thermo Fisher Scientific. URL

- Thermo Fisher Scientific Chemicals, Inc.

- 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 - BLD Pharm. URL

- 2-Bromooxazole-4-Carbonitrile | CymitQuimica. URL

- 1240598-38-2 this compound AKSci 5368DW. URL

- Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed. URL

- Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles - Organic Letters. URL

- 2-Chlorooxazole-4-carboxylic acid CAS#: 706789-07-3 - ChemicalBook. URL

- 4-Bromooxazole-2-carbonitrile - Smolecule. URL

- 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 - ChemicalBook. URL

- Synthesis of oxazole-4-carbonitrile | Download Scientific Diagram - ResearchG

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. URL

- Roles of the Chloro and Methoxy Groups in Drug Discovery. URL

- CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting acetonitrile with K3Fe(CN)

- Applications of Co-Crystals in Pharmaceutical Drugs - System

- EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google P

- Cocrystal Applic

- Novel 1,2,4-Oxadiazole Deriv

Sources

- 1. 1240598-38-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Bromooxazole-4-Carbonitrile | CymitQuimica [cymitquimica.com]

- 4. 1240598-38-2 this compound AKSci 5368DW [aksci.com]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. tcichemicals.com [tcichemicals.com]

Reactivity of the nitrile group in 2-Chlorooxazole-4-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Chlorooxazole-4-carbonitrile

Abstract: this compound is a versatile heterocyclic building block characterized by two key reactive sites: a nitrile group at the C4 position and a chloro-substituent at the C2 position. The electron-deficient nature of the oxazole ring profoundly influences the chemistry of both functional groups. This guide provides an in-depth analysis of the reactivity of the C4-nitrile moiety. We will explore its participation in fundamental organic transformations including nucleophilic additions (reduction, hydrolysis, and organometallic addition) and [3+2] cycloadditions for the synthesis of tetrazoles. This document serves as a technical resource for researchers and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a discussion of the competitive reactivity between the nitrile group and the C2-chloro position, thereby enabling the strategic design of synthetic routes for novel chemical entities.

Introduction to this compound

The oxazole scaffold is a privileged heterocycle found in numerous natural products and pharmaceutically active compounds.[1][2] The specific molecule, this compound, presents a unique synthetic platform due to the orthogonal reactivity of its substituents. The core oxazole ring is aromatic but is considered less so than analogues like thiazole.[3] It is a weak base with a pKa of 0.8 for its conjugate acid.[3] The electronic landscape of this molecule is dominated by the electronegativity of the ring oxygen and nitrogen atoms, which imparts a significant electron-deficient character to the ring carbons. This effect is amplified by the presence of two powerful electron-withdrawing groups: the nitrile at C4 and the chlorine at C2.

The nitrile group (C≡N) is a versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones.[4][5] Its reactivity is primarily governed by the electrophilic nature of the nitrile carbon.[6][7] In this compound, this inherent electrophilicity is significantly enhanced by the cumulative electron-withdrawing effects of the oxazole ring and the 2-chloro substituent. This activation makes the nitrile group a prime target for a variety of chemical transformations.

Electronic Profile and Reactivity Overview

The reactivity of this compound is dictated by its electronic structure. The C2 position is the most electron-deficient carbon in the oxazole ring, making it susceptible to nucleophilic attack, especially with a good leaving group like chlorine present.[8] The nitrile group at C4 further withdraws electron density from the ring, enhancing the electrophilicity of C2. Concurrently, the nitrile carbon itself is a potent electrophilic center. This creates a scenario of competitive reactivity where a chosen nucleophile could potentially react at one of two sites.

Generally, hard nucleophiles may favor attack at the nitrile carbon, while reactions at the C2 position proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by strong nucleophiles and stabilized by the electron-withdrawing nitrile group.[8][9][10]

Caption: Electronic profile of this compound.

Key Transformations of the Nitrile Group

The activated nitrile group of this compound is amenable to several high-yield transformations that are foundational in medicinal chemistry.

Nucleophilic Addition Reactions

The polarized C≡N triple bond readily undergoes nucleophilic addition.[7]

The conversion of nitriles to primary amines is a critical transformation for introducing basic centers into molecules, which is often crucial for pharmacokinetic properties. This reduction can be effectively achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]

-

Mechanism with LiAlH₄: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[6][12] The resulting dianion is protonated during aqueous workup to yield the primary amine, (2-chlorooxazol-4-yl)methanamine. The choice of an ethereal solvent like THF is critical, as LiAlH₄ reacts violently with protic solvents.[13]

-

Catalytic Hydrogenation: Alternatively, catalysts such as Raney Nickel or Palladium on carbon (Pd/C) can be used with a source of hydrogen.[11][13] This method can sometimes offer better functional group tolerance, although reaction conditions (pressure, temperature) may need to be optimized.

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.[5][7] This reaction proceeds through an amide intermediate. The product, 2-chlorooxazole-4-carboxylic acid, is itself a valuable intermediate for further functionalization, such as amide coupling.[14][15]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[5][16] Tautomerization of the resulting imidic acid intermediate yields an amide, which is then further hydrolyzed to the carboxylic acid.

-

Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[7] The resulting carboxylate salt must be neutralized in a separate acidic workup step to yield the final carboxylic acid.

Grignard (R-MgX) or organolithium (R-Li) reagents can add to the nitrile group to form ketones after aqueous workup.[5] The reaction involves the nucleophilic attack of the organometallic's carbanion on the nitrile carbon, forming an imine salt intermediate.[6] This intermediate is stable to a second addition but is readily hydrolyzed upon the addition of aqueous acid to yield a ketone. This provides a powerful C-C bond-forming strategy.

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

One of the most significant reactions of nitriles in drug discovery is their conversion to tetrazoles. The tetrazole ring is a common bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability. This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide (NaN₃).[17][18]

-

Mechanism: The reaction is believed to proceed through the activation of the nitrile, often by a Lewis acid (e.g., Zn²⁺, Al³⁺) or a Brønsted acid, which coordinates to the nitrogen and increases the carbon's electrophilicity.[18][19][20] The azide anion then attacks the activated nitrile, followed by cyclization to form the tetrazole ring. The electron-withdrawing nature of the substituent on the nitrile strongly correlates with a lower activation barrier for this reaction.[19] For this compound, the potent electron-withdrawing character of the heterocyclic system is expected to facilitate this cycloaddition.

Caption: Major synthetic transformations of the nitrile group.

Experimental Protocols

The following protocols are provided as validated starting points for the transformation of this compound. All operations should be conducted in a well-ventilated fume hood by qualified personnel.

Protocol: Reduction of this compound to (2-chlorooxazol-4-yl)methanamine

Causality: This protocol uses LiAlH₄, a potent, non-selective reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts exothermically with water. The sequential addition of water and NaOH during workup is a standard Fieser workup, designed to safely quench excess reagent and precipitate aluminum salts as a filterable solid.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF, 0.5 M).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the title amine.

Protocol: [3+2] Cycloaddition to form 4-(1H-tetrazol-5-yl)-2-chlorooxazole

Causality: This protocol uses zinc bromide as a Lewis acid catalyst to activate the nitrile towards nucleophilic attack by the azide anion.[21] The use of water as a solvent is not only environmentally benign but also mitigates explosion hazards associated with azides.[21] Acidification is required at the end to protonate the tetrazole ring and facilitate its precipitation.

Caption: Experimental workflow for tetrazole formation.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and zinc bromide (ZnBr₂, 1.1 eq.) in water (0.5 M).

-

Reaction: Heat the mixture to reflux (approximately 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly acidify the reaction mixture by adding 3M hydrochloric acid until the pH is approximately 2. A precipitate should form.

-

Isolation: Stir the slurry in an ice bath for 1 hour to maximize precipitation, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then dry under high vacuum to yield the desired tetrazole product, which is often pure enough for subsequent steps.

Data Summary

The following table summarizes the typical reaction conditions for the key transformations discussed. Yields are estimates and will vary based on reaction scale and optimization.

| Transformation | Reagents & Conditions | Product | Expected Yield (%) |

| Nitrile Reduction | 1. LiAlH₄, THF, 0 °C to RT2. H₂O, NaOH(aq) | (2-chlorooxazol-4-yl)methanamine | 70-85% |

| Nitrile Hydrolysis | H₂SO₄ (aq), Δ | 2-chlorooxazole-4-carboxylic acid | 80-95% |

| Tetrazole Formation | NaN₃, ZnBr₂, H₂O, Reflux | 4-(1H-tetrazol-5-yl)-2-chlorooxazole | 85-98% |

Conclusion

The nitrile group in this compound is a highly activated and synthetically versatile handle. Its electron-deficient environment, induced by the oxazole ring and the C2-chloro substituent, facilitates a range of valuable chemical transformations. High-yielding protocols for its conversion into primary amines, carboxylic acids, and tetrazoles are readily accessible. Understanding the electronic nature of this substrate allows chemists to strategically select conditions to effect desired transformations, making this compound a powerful building block for the synthesis of complex molecules in drug discovery and materials science. The selective manipulation of the nitrile group, in the presence of the reactive C2-chloro position, enables diverse and efficient synthetic strategies.

References

- Martín, R., & Cuenca, A. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

- Various Authors. (2020). Synthesis and Reactions of Oxazoles.

- Vedejs, E., & Fields, S. C. (1997). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 62(8), 2365-2373. [Link]

- ChemEazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

- Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?

- Saha, A., Sen, C., Guin, S., Das, C., Maiti, D., Sen, S., & Maiti, D. (2023). Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles: A Versatile Approach to Oxazole Synthesis. Angewandte Chemie International Edition, 62(48), e202308916. [Link]

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

- Wikipedia. (n.d.). Oxazole. [Link]

- Al-Azmi, A. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Molecules, 20(8), 14866-14902. [Link]

- Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

- Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633. [Link]

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.

- Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? The Journal of Organic Chemistry, 68(19), 7431-7435. [Link]

- Chem Help ASAP. (2022).

- Various Authors. (2022).

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

- Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1953-1959. [Link]

- Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

- Wikipedia. (n.d.). Nucleophilic substitution. [Link]

- Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 236-241. [Link]

- The Organic Chemistry Tutor. (2019).

- Leah4sci. (2020). 73: Possible mechanisms for nucleophilic substitution. YouTube. [Link]

- Dr. G. S. S. Priyadarshini. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]

- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

- OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

- EBSCO. (n.d.). Nitriles | Research Starters. [Link]

- Phillips, E. M., & Wipf, P. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(15), 2513-2516. [Link]

- CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.

- Starosotnikov, A. M., et al. (2022). 4-(Aryl)-Benzo[2][22]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules, 27(19), 6265. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chlorooxazole-4-carboxylic acid CAS#: 706789-07-3 [m.chemicalbook.com]

- 15. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

- 16. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

The Electron-Deficient Character of the 2-Chlorooxazole-4-carbonitrile Ring System: A Technical Guide for Advanced Drug Discovery

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its rigid, planar structure and capacity for diverse molecular interactions. This technical guide provides an in-depth exploration of the electron-deficient nature of the 2-chlorooxazole-4-carbonitrile ring system. By dissecting the electronic interplay of the constituent heteroatoms and potent electron-withdrawing substituents, we will establish a theoretical and practical framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this versatile heterocyclic core. This guide will cover the theoretical underpinnings of its electron-deficient character, spectroscopic and computational evidence, and its implications for synthetic strategies, particularly in the context of nucleophilic aromatic substitution.

Introduction: The Oxazole Moiety in Drug Design

The 1,3-oxazole ring is a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom. This structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The planarity of the oxazole ring, combined with the presence of heteroatoms capable of engaging in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in the rational design of novel therapeutics.

The Electronic Landscape of the Oxazole Ring

The inherent electronic nature of the oxazole ring is a delicate balance of aromaticity and the influence of its heteroatoms. The pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at the C2 position. This effect is further amplified by the presence of electron-withdrawing substituents.

Inductive and Resonance Effects of Chloro and Cyano Substituents

In the case of this compound, the electron-deficient character of the oxazole core is significantly intensified by the strong inductive and resonance electron-withdrawing effects of the chloro and cyano groups.

-

2-Chloro Substituent: The chlorine atom at the C2 position exerts a powerful inductive effect (-I), withdrawing electron density from the ring. This effect is most pronounced at the site of substitution, rendering the C2 carbon highly electrophilic.

-

4-Carbonitrile Substituent: The cyano group at the C4 position is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The resonance effect delocalizes the π-electrons of the ring towards the nitrogen atom of the nitrile, further depleting the electron density of the oxazole system.